Diethyl l-2-isothiocyanatoglutarate
Description
Significance of Diethyl L-2-Isothiocyanatoglutarate as a Specialized Chemical Compound
The significance of this compound in the scientific community stems from its versatile applications. In chemistry, it serves as an important reagent for introducing the isothiocyanate functional group into other molecules. Its utility extends to the industrial production of specialty chemicals and materials. In the realm of biology and medicine, this compound is investigated for its potential biological activities, including antimicrobial and anticancer properties, and is explored in drug development for its ability to target specific enzymes or cellular pathways.
Overview of its Foundational Role in Organic Synthesis and Chemical Biology Research
In organic synthesis, this compound is primarily used as a building block. The isothiocyanate group (-N=C=S) is highly reactive, allowing for the creation of more complex molecules. This reactivity is fundamental to its role in chemical biology, where it is used to probe biological systems. The mechanism of action often involves the isothiocyanate group forming covalent bonds with nucleophilic sites on biomolecules like proteins, which can alter their function. This property is the foundation for its studied effects, such as enzyme inhibition and the modulation of cellular processes. For instance, research has shown its potential to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of various bacterial and fungal pathogens.
Structural Features and their Implications for Reactivity in Research Contexts
The structure of this compound is characterized by a five-carbon glutaric acid backbone. An isothiocyanate group is attached to the second carbon atom (C-2), and ethyl ester groups are present at both ends of the carbon chain.
The key to the compound's utility lies in the reactivity of the isothiocyanate group, which is highly electrophilic. This makes it susceptible to attack by nucleophiles, such as amines and thiols, which are common in biological systems. This reactivity allows it to act as a crosslinking agent and a building block in synthesis. The aliphatic glutarate backbone, unlike aromatic structures, enhances its solubility in polar solvents and provides flexibility for synthetic modifications.
Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₀H₁₅NO₄S sigmaaldrich.comnist.gov |
| Molecular Weight | 245.295 g/mol nist.gov |
| IUPAC Name | diethyl 2-isothiocyanatopentanedioate uni.lu |
| InChIKey | BEIMBFWLTYKYLU-UHFFFAOYSA-N nist.govuni.lu |
| CAS Registry Number | 17126-63-5 sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl (2S)-2-isothiocyanatopentanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4S/c1-3-14-9(12)6-5-8(11-7-16)10(13)15-4-2/h8H,3-6H2,1-2H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIMBFWLTYKYLU-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C(=O)OCC)N=C=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC[C@@H](C(=O)OCC)N=C=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Studies of Diethyl L 2 Isothiocyanatoglutarate Reactions
Fundamental Reactivity of the Isothiocyanate Functional Group
The isothiocyanate group (–N=C=S) is characterized by a central carbon atom that is highly electrophilic. nih.gov This electron deficiency makes it a prime target for nucleophilic attack. nih.gov The reactivity of this group is a cornerstone of the chemical behavior of compounds like Diethyl L-2-isothiocyanatoglutarate. The general structure of an isothiocyanate features a nearly linear R-N=C bond angle, while the N=C=S linkage is also close to 180 degrees. wikipedia.org
Isothiocyanates are known to react with a variety of nucleophiles, and these reactions can be influenced by the surrounding chemical environment, such as pH. researchgate.net They are generally considered weak electrophiles and are susceptible to hydrolysis. wikipedia.org The fundamental reaction involves the addition of a nucleophile to the central carbon atom of the isothiocyanate group. researchgate.net
Investigation of Covalent Bond Formation with Nucleophiles
The electrophilic carbon of the isothiocyanate group readily forms covalent bonds with various biological nucleophiles. nih.gov Key among these are the sulfhydryl groups of cysteine residues and the primary amine groups of lysine (B10760008) residues in proteins. researchgate.netnih.gov
The reaction with thiols (containing a sulfhydryl group) leads to the formation of a dithiocarbamate. researchgate.net This reaction is particularly favored at a pH range of 6-8. researchgate.net In contrast, under more alkaline conditions (pH 9-11), the reaction with primary amines to form a thiourea (B124793) becomes more favorable. researchgate.net This pH-dependent reactivity highlights the nuanced nature of isothiocyanate interactions within biological systems.
Studies have shown that while the reaction with cysteine is often faster, the resulting adducts can be unstable. nih.govnih.gov In some cases, these adducts can decompose over time, leading to the formation of more stable adducts with lysine. nih.govnih.gov This suggests a potential for the transfer of the isothiocyanate moiety between different nucleophilic sites.
| Nucleophile | Functional Group | Product | Optimal pH | Adduct Stability |
|---|---|---|---|---|
| Cysteine | Sulfhydryl (-SH) | Dithiocarbamate | 6-8 | Can be unstable |
| Lysine | Amine (-NH2) | Thiourea | 9-11 | Stable |
Reaction Kinetics and Thermodynamic Considerations in Complex Chemical Environments
The kinetics of isothiocyanate reactions are influenced by several factors, including temperature and the presence of other molecules. For instance, the reaction of allyl isothiocyanate with hydroxyl ions is an endothermic process, with the reaction rate increasing significantly with temperature. srce.hr The activation energy for this particular reaction has been calculated to be 59.0 kJ/mol, indicating a relatively easy reaction to initiate. srce.hr
Thermodynamically, the formation of isothiocyanates is often favored over their thiocyanate (B1210189) isomers. chemrxiv.org However, kinetic factors can sometimes lead to the initial formation of the less stable thiocyanate. chemrxiv.org In complex environments, such as in the presence of cyclodextrins, the decomposition of isothiocyanates can be suppressed. nih.gov This is attributed to the formation of inclusion complexes, a process primarily driven by enthalpy changes and van der Waals forces. nih.gov The stability of these complexes is dependent on steric factors, highlighting the importance of molecular geometry in these interactions. nih.gov
| Parameter | Observation |
|---|---|
| Driving Force | Primarily enthalpy-driven (ΔH°) |
| Primary Interaction | Van der Waals forces |
| Key Factor | Steric compatibility between isothiocyanate and cyclodextrin (B1172386) cavity |
Electrophilic Nature of Isothiocyanates in Protein Modification Mechanisms
The electrophilic character of the isothiocyanate group is central to its ability to modify proteins covalently. nih.govjst.go.jp This modification is a key mechanism underlying the biological activities of many isothiocyanates. nih.gov By reacting with nucleophilic residues on proteins, isothiocyanates can alter protein structure and function. jst.go.jp
A well-studied example of this is the interaction of isothiocyanates with Keap1, a protein rich in cysteine residues that acts as a negative regulator of the transcription factor Nrf2. nih.gov Modification of Keap1's cysteine residues by isothiocyanates leads to conformational changes in the Keap1-Nrf2 complex. nih.gov While this modification may not be sufficient to release Nrf2 from Keap1 completely, it disrupts the ubiquitination process, leading to the accumulation and activation of Nrf2. nih.gov This, in turn, upregulates the expression of various cytoprotective genes. nih.govoup.comoup.com This mechanism highlights how the electrophilic nature of isothiocyanates can translate into significant cellular responses. oup.comoup.com
Applications of Diethyl L 2 Isothiocyanatoglutarate in Organic Synthesis
Synthesis of Complex Organic Compounds
Construction of Biologically Important Heterocyclic Systems
Triazole and Benzimidazole (B57391) Scaffolds
The isothiocyanate group within diethyl L-2-isothiocyanatoglutarate is a versatile functional group that readily participates in cyclization reactions to form a variety of heterocyclic systems. This reactivity is particularly useful in the synthesis of triazole and benzimidazole scaffolds, which are significant structural motifs in many biologically active compounds.
The synthesis of substituted triazoles can be achieved through the reaction of this compound with hydrazides. In a key step, the isothiocyanate reacts with a hydrazide derivative. This is followed by a cyclization step, often facilitated by a base, which leads to the formation of the 1,2,4-triazole (B32235) ring. This method allows for the introduction of a variety of substituents onto the triazole ring, depending on the structure of the starting hydrazide.
Similarly, benzimidazole scaffolds can be constructed using this compound. The process typically involves the reaction of the isothiocyanate with an o-phenylenediamine (B120857) derivative. The initial reaction forms a thiourea (B124793) intermediate, which then undergoes intramolecular cyclization with the elimination of hydrogen sulfide (B99878) to yield the benzimidazole core. The versatility of this approach allows for the synthesis of a diverse library of benzimidazole derivatives by varying the substituents on the o-phenylenediamine starting material. In one study, a series of benzimidazole-1,2,4-triazole derivatives were synthesized and subsequently evaluated for their antifungal properties. nih.gov
Dithiolane, Oxazoline (B21484), and Triazine Derivatives
The reactivity of the isothiocyanate functional group in this compound also extends to the synthesis of other important heterocyclic systems, including dithiolanes, oxazolines, and triazines.
The formation of dithiolane derivatives can be accomplished through the reaction of this compound with dithiols. This reaction proceeds via the addition of the thiol groups across the carbon-sulfur double bond of the isothiocyanate, followed by cyclization to form the five-membered dithiolane ring.
Oxazoline synthesis can be achieved by reacting this compound with amino alcohols. The initial step involves the formation of a thiourea intermediate, which then undergoes an intramolecular cyclization. This cyclization is typically promoted by a dehydrating agent or a catalyst and results in the formation of the oxazoline ring with the elimination of a molecule of water.
Furthermore, this compound serves as a precursor for the synthesis of triazine derivatives. The construction of the triazine ring can be accomplished through various multi-component reactions. For instance, the reaction of the isothiocyanate with amidines or guanidines can lead to the formation of substituted triazines. The specific reaction conditions and the nature of the reactants determine the substitution pattern on the final triazine ring.
As a Synthon in Advanced Organic Chemistry
In the realm of advanced organic chemistry, this compound is recognized as a valuable synthon. A synthon is a conceptual unit within a molecule that represents a potential synthetic operation. The isothiocyanate moiety, in conjunction with the glutarate backbone, provides a unique combination of reactivity and stereochemistry, making it a powerful tool for the construction of complex molecular architectures.
The electrophilic carbon atom of the isothiocyanate group is highly susceptible to nucleophilic attack, enabling a wide range of bond-forming reactions. This reactivity allows for the introduction of diverse functionalities and the construction of various heterocyclic systems, as discussed in the preceding sections.
Moreover, the chiral center at the 2-position of the glutarate backbone, derived from L-glutamic acid, introduces a stereochemical element that can be exploited in asymmetric synthesis. This inherent chirality can be transferred to the target molecules, which is of paramount importance in the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds. The diester functionality of the glutarate portion also offers further opportunities for chemical modification, such as hydrolysis, amidation, or reduction, thereby increasing the synthetic utility of this synthon.
The strategic application of this compound as a synthon enables chemists to devise elegant and efficient synthetic routes to complex target molecules. Its ability to participate in a variety of cyclization and functional group transformation reactions makes it an indispensable building block in the modern synthetic chemist's toolbox.
Spectroscopic and Analytical Characterization of Diethyl L 2 Isothiocyanatoglutarate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.
Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. In Diethyl L-2-isothiocyanatoglutarate, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the different types of protons present. The ethyl ester groups would exhibit a characteristic quartet and triplet pattern due to the coupling between the methylene (B1212753) (-CH2-) and methyl (-CH3) protons. The protons on the glutarate backbone would appear as multiplets in the aliphatic region, with their specific chemical shifts influenced by the neighboring isothiocyanate and ester functional groups. The proton at the chiral center (C2), being directly attached to the carbon bearing the isothiocyanate group, would likely appear as a distinct multiplet.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| -CH3 (Ethyl Ester) | 1.2-1.4 | Triplet | ~7.1 |
| -CH2- (Ethyl Ester) | 4.1-4.3 | Quartet | ~7.1 |
| -CH2- (Glutarate C3) | 1.9-2.2 | Multiplet | - |
| -CH2- (Glutarate C4) | 2.3-2.6 | Multiplet | - |
Note: The predicted values are based on typical chemical shifts for similar structural motifs and may vary depending on the solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a separate signal in the ¹³C NMR spectrum. The carbonyl carbons of the two ester groups would be expected to appear at the downfield end of the spectrum (around 170 ppm). The carbon of the isothiocyanate group (-N=C=S) is also highly deshielded and would appear in a characteristic region. The aliphatic carbons of the glutarate backbone and the ethyl groups will resonate at higher field positions.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| -CH3 (Ethyl Ester) | ~14 |
| -CH2- (Glutarate C3) | ~28-32 |
| -CH2- (Glutarate C4) | ~30-35 |
| -CH- (Glutarate C2) | ~55-60 |
| -CH2- (Ethyl Ester) | ~61-63 |
| -N=C=S (Isothiocyanate) | ~130-140 |
Note: The predicted values are based on typical chemical shifts for similar structural motifs and may vary depending on the solvent and experimental conditions.
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful tools for identifying the functional groups present in a molecule. This is achieved by measuring the absorption of infrared radiation at specific wavelengths, which correspond to the vibrational frequencies of different chemical bonds.
For this compound, the most prominent and diagnostic absorption band in the IR spectrum is the strong, sharp peak characteristic of the isothiocyanate (-N=C=S) group. This typically appears in the range of 2000-2200 cm⁻¹. The presence of the two ester groups will be confirmed by a strong absorption band for the carbonyl (C=O) stretch, usually found around 1730-1750 cm⁻¹. Additionally, C-O stretching vibrations from the ester linkages will be observed in the 1000-1300 cm⁻¹ region. The aliphatic C-H stretching vibrations of the ethyl and glutarate moieties will appear just below 3000 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |
|---|---|---|
| Isothiocyanate (-N=C=S) | Asymmetric Stretch | 2000 - 2200 (strong, sharp) |
| Ester (C=O) | Stretch | 1730 - 1750 (strong) |
| Ester (C-O) | Stretch | 1000 - 1300 |
Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
The molecular formula for this compound is C10H15NO4S, which corresponds to a molecular weight of approximately 245.3 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 245. This peak confirms the molecular weight of the compound.
The fragmentation pattern can provide further structural confirmation. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH2CH3) or the entire ester group. The isothiocyanate group can also lead to characteristic fragments. The predicted monoisotopic mass is 245.07217 Da. uni.lu
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (Mass-to-Charge Ratio) | Identity |
|---|---|---|
| [M]⁺ | 245.07162 | Molecular Ion |
| [M+H]⁺ | 246.07945 | Protonated Molecule |
| [M+Na]⁺ | 268.06139 | Sodiated Molecule |
Data sourced from predicted values. uni.lu
Advanced Chromatographic Techniques for Separation and Quantitation
Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound.
In a GC-MS analysis, the compound would first be separated from other components in a mixture based on its boiling point and affinity for the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented, and a mass spectrum is generated. This allows for both the identification and quantification of this compound.
Studies have utilized GC-MS to analyze ethyl isothiocyanatocarboxylates, including Diethyl 2-isothiocyanatoglutarate. nist.gov For instance, using a packed column with UCW-98 as the active phase at a temperature of 160°C, the Kovats retention index (I) for Diethyl 2-isothiocyanatoglutarate was determined to be 1659.6. nist.gov This retention index is a characteristic value that can be used for the identification of the compound under specific GC conditions. nist.gov
Table 5: GC-MS Parameters for the Analysis of Diethyl 2-isothiocyanatoglutarate
| Parameter | Value |
|---|---|
| Column Type | Packed |
| Active Phase | UCW-98 |
| Column Length | 1.8 m |
| Carrier Gas | N₂ |
| Temperature | 160 °C |
Data from a study on ethyl isothiocyanatocarboxylates. nist.gov
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) Methodologies
Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) stands as a powerful analytical technique for the characterization and quantification of complex molecules. While specific, validated UPLC-MS/MS methods dedicated exclusively to this compound are not extensively detailed in publicly available literature, robust methodologies can be constructed based on established protocols for structurally similar compounds, namely isothiocyanates (ITCs) and glutaric acid or glutamic acid derivatives. The combination of UPLC's high-resolution separation capabilities with the sensitivity and specificity of MS/MS detection is essential for analyzing this reactive compound.
Methodologies for related compounds often rely on reversed-phase chromatography and may involve derivatization to enhance analytical performance. nih.govmdpi.com The analysis of glutamic acid and its derivatives by LC-MS can be complicated by in-source cyclization to pyroglutamic acid, an artifact that must be carefully controlled by optimizing mass spectrometer source conditions. nih.govacs.org
Chromatographic Separation
The separation of this compound and its potential derivatives or metabolites is typically achieved using reversed-phase UPLC. The choice of column and mobile phase is critical for achieving adequate retention and resolution from other matrix components.
Column: A C18 reversed-phase column is commonly employed for the separation of moderately polar to nonpolar compounds, including amino acid derivatives and isothiocyanates. rsc.org
Mobile Phase: A gradient elution using a binary solvent system is standard. This system typically consists of an aqueous phase (A) and an organic phase (B), such as acetonitrile (B52724) or methanol. nih.gov To improve peak shape and ionization efficiency, additives like formic acid or ammonium (B1175870) formate (B1220265) are often included in the mobile phase. nih.govmdpi.com For instance, a mobile phase of water with 0.1% formic acid and acetonitrile with 0.1% formic acid is a common choice. nih.govmdpi.com
Chiral Separation: Given that the target compound is the L-enantiomer, resolving it from its corresponding D-enantiomer would necessitate a chiral separation method. For analogous compounds like D- and L-2-hydroxyglutarate, successful enantioselective quantification has been achieved through chiral derivatization with reagents like diacetyl-L-tartaric anhydride (B1165640) (DATAN) prior to LC-MS analysis. nih.gov
A summary of typical UPLC conditions used for related analytes is presented below.
| Parameter | Typical Value/Condition | Source(s) |
| System | UPLC/UHPLC | mdpi.comacs.org |
| Column | Reversed-Phase C18 or BEH Amide | rsc.orgnih.govmdpi.com |
| Mobile Phase A | Water + 0.1% Formic Acid | nih.govmdpi.com |
| Mobile Phase B | Acetonitrile or Methanol | nih.govmdpi.com |
| Elution Mode | Gradient | nih.govmdpi.com |
| Flow Rate | 0.2 - 1.0 mL/min | nih.govmdpi.com |
| Column Temperature | 30 - 40 °C | nih.govmdpi.com |
| Injection Volume | 1 - 20 µL | rsc.orgacs.org |
Mass Spectrometric Detection
Tandem mass spectrometry is indispensable for the selective and sensitive detection of the target analyte. Electrospray ionization (ESI) is the most common ionization technique for this class of compounds.
Ionization: ESI in positive ion mode ([M+H]⁺) is generally preferred for analyzing isothiocyanates and amino acid derivatives. acs.org The specific detection of certain amino acids has been achieved by monitoring the transition [M+H]⁺→[M+H−46]⁺. rsc.org
Detection Mode: Multiple Reaction Monitoring (MRM) is the gold standard for quantification in complex matrices. nih.govacs.org This technique involves monitoring a specific precursor ion-to-product ion transition, which provides exceptional selectivity and minimizes background interference. acs.org
Source Conditions: Optimization of MS source parameters is crucial to prevent in-source degradation or unintended reactions. For glutamine and glutamic acid, fragmentor voltage was found to significantly influence the rate of cyclization to pyroglutamic acid. nih.govacs.org Therefore, parameters such as capillary voltage, source and desolvation temperatures, and gas flows must be carefully optimized to maximize the signal for the parent compound while minimizing artifacts. acs.orgacs.org
Typical mass spectrometry parameters for related compounds are outlined in the following table.
| Parameter | Typical Value/Condition | Source(s) |
| Ionization Mode | Electrospray Ionization (ESI), Positive | acs.orgacs.org |
| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.govacs.org |
| Capillary Voltage | 1.5 - 4.0 kV | acs.orgacs.org |
| Source Temperature | 150 °C | acs.org |
| Desolvation Temp. | 500 - 600 °C | acs.org |
| Desolvation Gas Flow | 800 - 1000 L/hr | acs.org |
| Collision Gas | Argon | acs.org |
Derivatization Strategies
Due to the high reactivity and potential volatility of isothiocyanates, derivatization is a common strategy to create more stable products with enhanced ionization efficiency for LC-MS analysis. nih.govacs.org
A widely used approach involves reacting the isothiocyanate group with a thiol-containing reagent. nih.gov N-acetyl-L-cysteine (NAC) is frequently used for this purpose, as it reacts with the isothiocyanate to form a stable N-acetyl-L-cysteine-isothiocyanate conjugate (a thiourea (B124793) derivative). nih.govmdpi.comacs.org This derivatization enhances the ionization ability of the isothiocyanate and allows for robust and reproducible quantification with low limits of detection, often in the low micromolar (µM) range. nih.govacs.org This approach would be highly suitable for the analysis of this compound in various matrices.
Theoretical and Computational Investigations Involving Diethyl L 2 Isothiocyanatoglutarate
Quantum Chemical Calculations for Reaction Pathway Analysis
Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions involving Diethyl L-2-isothiocyanatoglutarate. By solving approximations of the Schrödinger equation, these methods can map out the potential energy surface of a reaction, identifying transition states, intermediates, and the associated energy barriers. nih.gov This allows for a detailed analysis of reaction pathways, providing insights into reaction kinetics and thermodynamics. nih.gov
For this compound, a key reaction of interest is its interaction with nucleophiles, owing to the electrophilic nature of the isothiocyanate carbon atom. Quantum chemical calculations can model the nucleophilic attack on the -N=C=S group, for instance, by an amine to form a thiourea (B124793) linkage. These calculations can compare different potential pathways, such as a concerted versus a stepwise mechanism, and determine the most energetically favorable route.
A hypothetical reaction pathway analysis for the reaction of this compound with a generic primary amine (R-NH2) could be explored using Density Functional Theory (DFT) calculations. The calculated energy profile would reveal the activation energies for each step, as illustrated in the hypothetical data below.
Table 1: Hypothetical Energy Profile for the Reaction of this compound with a Primary Amine Calculations performed at the B3LYP/6-31G(d) level of theory.
| Reaction Step | Description | Calculated Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |
|---|---|---|---|
| 1 | Nucleophilic attack of amine on the isothiocyanate carbon | 12.5 | -5.2 |
| 2 | Proton transfer to the nitrogen atom | 3.1 | -25.8 |
Such data, though hypothetical in this context, would suggest a two-step mechanism with the initial nucleophilic attack being the rate-determining step. This information is invaluable for optimizing reaction conditions to improve yields and minimize by-products.
Molecular Dynamics Simulations for Conformational Studies
While quantum chemical calculations are excellent for studying reactions, they are computationally expensive for large systems or long timescales. Molecular dynamics (MD) simulations, which use classical mechanics to model the movements of atoms and molecules, are better suited for exploring the conformational landscape of a flexible molecule like this compound. nih.govresearchgate.net MD simulations can provide insights into the preferred shapes of the molecule in different environments, such as in various solvents or when interacting with a biological macromolecule. nih.gov
The conformational flexibility of this compound arises from the rotation around several single bonds in its glutarate backbone and the diethyl ester groups. Understanding its conformational preferences is crucial as the three-dimensional shape of the molecule can significantly influence its reactivity and biological activity.
An MD simulation of this compound in an aqueous solution could be performed to understand its behavior in a biological context. The simulation would track the positions of all atoms over time, allowing for the analysis of various structural parameters.
Table 2: Hypothetical Conformational Analysis of this compound from a 100 ns MD Simulation in Water
| Dihedral Angle | Description | Most Populated Angle Range (degrees) | Percentage of Simulation Time |
|---|---|---|---|
| C1-C2-C3-C4 | Backbone torsion | -70 to -50 | 65% |
| C2-N-C-S | Isothiocyanate orientation | 170 to 180 | 90% |
| O-C(ester1)-C-C | Ester group 1 orientation | -175 to -165 | 45% |
| O-C(ester2)-C-C | Ester group 2 orientation | 160 to 175 | 50% |
This hypothetical data would indicate that the molecule predominantly adopts a bent conformation in the backbone and that the isothiocyanate group is relatively rigid and linear. Such findings are critical for understanding how the molecule might fit into an enzyme's active site or interact with other molecules.
Prediction and Correlation of Spectroscopic Data with Experimental Observations
Computational chemistry can also be used to predict spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectra. These predictions can aid in the interpretation of experimental spectra and the confirmation of the chemical structure.
For this compound, DFT calculations can be employed to predict its vibrational frequencies, which correspond to the peaks in an IR spectrum. The characteristic and strong absorption of the isothiocyanate group is a key feature that can be studied computationally. Similarly, NMR chemical shifts can be calculated and compared to experimental data to assign signals to specific atoms in the molecule.
Table 3: Hypothetical Comparison of Experimental and Computationally Predicted Spectroscopic Data for this compound Computational predictions performed using DFT at the B3LYP/6-311+G(d,p) level of theory.
| Spectroscopic Technique | Parameter | Experimental Value | Predicted Value | Deviation |
|---|---|---|---|---|
| Infrared (IR) | ν(N=C=S) stretch (cm⁻¹) | 2105 | 2115 | +10 cm⁻¹ |
| ¹³C NMR | δ(N=C=S) (ppm) | 135.2 | 136.8 | +1.6 ppm |
| ¹H NMR | δ(CH-NCS) (ppm) | 4.15 | 4.25 | +0.10 ppm |
The close correlation between the hypothetical experimental and predicted values in this table would lend confidence to the structural assignment and the computational model used. Discrepancies can also be informative, pointing to specific environmental effects or limitations of the computational method.
Computational Design of Novel this compound Derivatives
A significant application of computational chemistry is the in silico design of novel molecules with desired properties. Starting with the scaffold of this compound, computational methods can be used to explore how chemical modifications would affect its properties. For example, if the goal is to design a derivative with enhanced reactivity, different electron-withdrawing or -donating groups could be computationally added to the glutarate backbone.
Quantum chemical calculations could then be used to predict the effect of these modifications on the electrophilicity of the isothiocyanate carbon. This allows for the screening of a large number of potential derivatives without the need for their synthesis and experimental testing, saving significant time and resources.
Table 4: Hypothetical In Silico Screening of this compound Derivatives for Enhanced Reactivity Reactivity metric based on the calculated Mulliken charge on the isothiocyanate carbon.
| Derivative | Modification | Calculated Charge on NCS Carbon (a.u.) | Predicted Reactivity (relative to parent) |
|---|---|---|---|
| Parent | - | +0.45 | 1.0 |
| Derivative 1 | Fluorine at C4 | +0.52 | 1.15 |
| Derivative 2 | Methyl at C4 | +0.43 | 0.95 |
| Derivative 3 | Nitro at C3 | +0.58 | 1.29 |
Based on this hypothetical screening, Derivative 3 with a nitro group at the C3 position would be prioritized for synthesis and further investigation due to its predicted enhanced reactivity. This illustrates the power of computational design in guiding synthetic efforts towards molecules with improved functionalities.
Future Research Directions and Emerging Paradigms for Diethyl L 2 Isothiocyanatoglutarate
Advancements in Stereoselective Synthesis of Diethyl L-2-Isothiocyanatoglutarate and its Analogs
The biological activity and chemical reactivity of molecules are often intrinsically linked to their stereochemistry. For this compound, the "L" configuration, derived from L-glutamic acid, is a critical structural feature. Future research will focus on refining and developing novel stereoselective synthetic methods to access this compound and its analogs with high purity and efficiency.
A key advancement lies in the preservation of stereochemical integrity during synthesis. One established method involves the reaction of L-2-aminoglutaric acid diethyl ester with carbon disulfide, followed by a desulfurization step. Microwave-assisted desulfurization has shown particular promise, as the rapid and controlled heating minimizes side reactions and helps maintain the chiral center's configuration.
Future synthetic strategies will likely explore a wider range of starting materials and reagents, moving beyond traditional methods that can involve toxic substances like thiophosgene (B130339). mdpi.comnih.gov Recent progress in isothiocyanate synthesis can be broadly categorized based on the starting material, offering diverse pathways for creating structural analogs. rsc.orgchemrxiv.org The development of methods using elemental sulfur or greener oxidizing agents like hydrogen peroxide represents a significant step forward. mdpi.comnih.gov
Table 1: Overview of Modern Synthetic Approaches for Isothiocyanates
| Synthetic Approach | Starting Material | Key Reagents/Conditions | Advantages |
| From Primary Amines (Type A) | Primary Amines | Carbon disulfide (CS₂), Desulfurizing Agent (e.g., H₂O₂, Tosyl Chloride) | High availability of diverse primary amines. rsc.orgchemrxiv.orgorganic-chemistry.org |
| From Isocyanides | Isocyanides | Elemental Sulfur (S₈) | Direct sulfuration, avoids toxic thiocarbonyls. mdpi.com |
| Microwave-Assisted | Dithiocarbamate Intermediates | Microwave Irradiation | Rapid, controlled heating, minimizes side reactions, preserves stereochemistry. |
| Green Chemistry Approach | Dithiocarbamate Intermediates | Hydrogen Peroxide (H₂O₂) | Uses a greener desulfurating agent. nih.gov |
The synthesis of analogs will be crucial for probing structure-activity relationships. By modifying the glutarate backbone or the ester groups, researchers can fine-tune the molecule's properties, such as solubility and electrophilicity, for specific applications.
Exploration of Novel Reactivity Patterns and Synthetic Transformations
The synthetic utility of this compound stems from the high reactivity of the isothiocyanate (–N=C=S) group. This functional group is a potent electrophile, readily reacting with a variety of nucleophiles. While reactions with amines and thiols are well-known, future research will aim to uncover novel reactivity patterns and expand the scope of its synthetic transformations. mdpi.com
The isothiocyanate group is generally more reactive toward thiols than esters but less electrophilic than isocyanates. This nuanced reactivity allows for selective transformations. Key reaction types that warrant further exploration include:
Cycloaddition Reactions: Isothiocyanates can participate in cycloaddition reactions to form a wide variety of heterocyclic compounds, which are valuable scaffolds in medicinal chemistry. mdpi.com
Oxidation and Reduction: The sulfur atom can be oxidized to form sulfoxides or sulfones, while the isothiocyanate group can be reduced to an amine, providing pathways to new classes of compounds.
Nucleophilic Substitution: Exploring a broader range of nucleophiles beyond simple amines and thiols could lead to novel conjugates with unique properties.
The aliphatic glutarate backbone of this compound enhances its solubility in polar solvents compared to aromatic isothiocyanates, making it a flexible tool for various synthetic modifications.
Table 2: Key Reaction Types of this compound
| Reaction Type | Reactant | Product Type | Significance |
| Nucleophilic Addition | Amines, Thiols | Thioureas, Dithiocarbamates | Covalent modification of proteins, formation of conjugates. nih.gov |
| Cycloaddition | Dienes, Dipoles | Heterocycles | Access to diverse and complex molecular scaffolds. mdpi.com |
| Oxidation | Oxidizing Agents (e.g., H₂O₂) | Sulfoxides, Sulfones | Modification of electronic properties and reactivity. |
| Reduction | Reducing Agents (e.g., LiAlH₄) | Amines | Conversion to a different functional group for further synthesis. |
Understanding these transformations is fundamental for its application as a synthetic intermediate and for elucidating its mechanism of action in biological systems, where it can form covalent bonds with proteins.
Integration into Automated Synthesis and High-Throughput Screening Methodologies
The increasing demand for novel compounds in drug discovery and materials science necessitates the use of automated synthesis and high-throughput screening (HTS). The synthetic routes to this compound, particularly microwave-assisted methods, are well-suited for adaptation to automated platforms, allowing for the rapid generation of compound libraries based on its scaffold.
HTS relies on robust analytical methods to rapidly assess the properties or activity of thousands of compounds. The analysis of isothiocyanates has been significantly advanced by techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS). mdpi.com For instance, Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC–MS/MS) has been developed for the simultaneous analysis of isothiocyanates and their precursors. acs.org
A key challenge in the analysis of many isothiocyanates is the lack of a strong chromophore for UV detection. mdpi.com This has led to the development of derivatization strategies, where the isothiocyanate is reacted with a tagging agent, such as N-acetyl-L-cysteine, to facilitate detection and quantification. acs.org Integrating these advanced analytical techniques into HTS workflows will be essential for screening libraries of this compound analogs for desired activities.
Cross-Disciplinary Applications in Materials Science and Green Chemistry
The unique reactivity of this compound opens up applications beyond its traditional use in organic synthesis and biology. Its ability to react with nucleophiles makes it a candidate for use as a crosslinking agent in polymer chemistry and for the functionalization of material surfaces. mdpi.com
Furthermore, there is a strong imperative to develop chemical processes that are more environmentally benign. The synthesis of this compound is an area where green chemistry principles can be readily applied. Key advancements include:
Greener Reagents: Replacing toxic and hazardous reagents like thiophosgene with alternatives such as elemental sulfur or employing hydrogen peroxide as a "green" desulfurating agent significantly improves the environmental profile of the synthesis. mdpi.comnih.gov
Improved Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product minimizes waste.
Energy Efficiency: The use of microwave-assisted synthesis can reduce reaction times and energy consumption compared to conventional heating methods.
Future research will likely focus on expanding the utility of this compound in creating novel polymers and functional materials, while simultaneously optimizing its synthesis to be as sustainable as possible.
Enhanced Understanding of Structure-Reactivity Relationships for Targeted Design
A central goal of modern chemical research is the rational design of molecules with specific, predetermined functions. For isothiocyanates, understanding the relationship between their chemical structure and their reactivity (Structure-Reactivity Relationship, SRR) is crucial for targeted design. nih.gov The bioactivity of isothiocyanates is often mediated by their ability to modify proteins, and this reactivity is governed by the molecule's structure. nih.gov
The structure of this compound offers several points for modification to tune its reactivity:
The Isothiocyanate Group: This is the primary reactive site.
The Aliphatic Backbone: Its flexibility and polarity influence how the molecule orients itself to interact with biological targets or other reactants.
The Diethyl Ester Groups: These can be modified to alter solubility, cell permeability, and susceptibility to hydrolysis by esterase enzymes.
By systematically synthesizing and testing analogs, researchers can build detailed models that correlate specific structural features with reactivity and, consequently, with biological or material properties. This enhanced understanding will enable the de novo design of isothiocyanate-based compounds tailored for specific applications, from highly selective enzyme inhibitors to precisely functionalized materials. nih.gov
Q & A
Q. How can researchers address reproducibility challenges in catalytic applications of this compound?
- Methodological Answer :
- Detailed Catalytic Conditions : Report catalyst loading, solvent purity, and reaction atmosphere (e.g., N vs. air).
- Negative Controls : Include experiments without catalysts or with structurally similar inert compounds.
- Collaborative Verification : Share samples with independent labs for cross-validation.
- Data Transparency : Publish raw NMR/MS files in open-access repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
